[(E)-2-Aminoethenyl]dimethylamine
Description
Properties
IUPAC Name |
(E)-N',N'-dimethylethene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQZNQOBOLHCA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reactivity and Mechanistic Pathways of E 2 Aminoethenyl Dimethylamine and Analogous N,n Dialkylaminoethenyl Species
Nucleophilic Character and Electrophilic Reactivity
Enamines, such as [(E)-2-Aminoethenyl]dimethylamine, serve as nucleophiles in a manner analogous to enolates. libretexts.orglibretexts.orgwikipedia.org The nitrogen atom's lone pair of electrons participates in resonance with the carbon-carbon double bond, increasing the electron density at the β-carbon and rendering it nucleophilic. This enhanced nucleophilicity allows enamines to react with a variety of electrophiles. A significant advantage of using enamines over enolates is that they are neutral, easier to prepare, and can help prevent over-alkylation or over-acylation issues that are sometimes observed with enolates. libretexts.orglibretexts.org
Alkylation Reactions via Iminium Salt Intermediates
N,N-dialkylaminoethenyl species readily undergo alkylation when treated with reactive alkyl halides. This reaction, often referred to as the Stork enamine alkylation, proceeds via a standard SN2 mechanism. libretexts.orglibretexts.orgwikipedia.org The nucleophilic β-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-C bond. This step results in the formation of a cationic intermediate known as an iminium salt. Subsequent hydrolysis of this iminium salt in an aqueous acidic workup regenerates a carbonyl group, yielding an α-alkylated aldehyde or ketone. libretexts.orglibretexts.orglibretexts.org
Formation of the enamine: An aldehyde or ketone reacts with a secondary amine to form the enamine.
Alkylation: The enamine acts as a nucleophile, attacking an alkyl halide to form an iminium salt.
Hydrolysis: The iminium salt is hydrolyzed to produce the final α-alkylated carbonyl compound.
| Reactant 1 (Enamine) | Reactant 2 (Alkyl Halide) | Intermediate | Product (after hydrolysis) |
| N,N-dimethylvinylamine | Methyl Iodide | N,N-dimethyl-N-propylideneiminium iodide | Propanal |
| 1-(pyrrolidin-1-yl)cyclohex-1-ene | Benzyl Bromide | 2-benzyl-1-(pyrrolidin-1-yl)cyclohex-1-en-1-ium bromide | 2-benzylcyclohexan-1-one |
Acylation Reactions Leading to β-Dicarbonyl Systems
The acylation of enamines provides a powerful method for the synthesis of β-dicarbonyl compounds, also known as 1,3-dicarbonyls. libretexts.orglibretexts.orgyoutube.com The reaction typically involves the treatment of an enamine with an acyl halide. The nucleophilic enamine attacks the electrophilic carbonyl carbon of the acyl halide. youtube.com This is followed by the elimination of the halide leaving group, which leads to the formation of an acylated iminium salt. libretexts.orglibretexts.org This intermediate is notably stable due to the conjugation of the nitrogen lone pair with both the double bond and the newly introduced carbonyl group. youtube.com
To drive the reaction to completion, it is common to use two equivalents of the enamine, where the second equivalent acts as a base to deprotonate the initial product, or to add an auxiliary base like triethylamine. youtube.com The final step is the hydrolysis of the stable enaminone intermediate, which can sometimes require vigorous conditions such as refluxing in hydrochloric acid, to yield the desired 1,3-dicarbonyl compound. youtube.com
General Reaction Scheme for Enamine Acylation:
Enamine Formation: Ketone/Aldehyde + Secondary Amine → Enamine
Nucleophilic Attack: Enamine + Acyl Halide → Acyl Iminium Salt Intermediate
Deprotonation: Intermediate + Base → Enaminone
Hydrolysis: Enaminone + H3O+ → 1,3-Dicarbonyl Compound
| Enamine | Acylating Agent | Resulting β-Dicarbonyl Product (after hydrolysis) |
| 1-(piperidin-1-yl)prop-1-ene | Acetyl Chloride | Pentane-2,4-dione |
| N,N-dimethylvinylamine | Benzoyl Chloride | 1-phenylpropane-1,3-dione |
Michael Addition Reactions with α,β-Unsaturated Carbonyls
Enamines are effective nucleophiles in Michael addition reactions, where they undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction provides a valuable route to the synthesis of 1,5-dicarbonyl compounds. libretexts.org The nucleophilic β-carbon of the enamine adds to the β-carbon of the Michael acceptor (the α,β-unsaturated system). masterorganicchemistry.com
The mechanism involves the attack of the enamine on the electrophilic alkene, which forms a new carbon-carbon bond and results in a new enolate intermediate. masterorganicchemistry.com Subsequent protonation and hydrolysis of the resulting iminium salt intermediate yields the final 1,5-dicarbonyl product. The conjugate addition of nitrogen nucleophiles, such as amines and their derivatives, to α,β-unsaturated compounds is specifically referred to as an aza-Michael addition. tandfonline.comtandfonline.com
| Enamine (Michael Donor) | α,β-Unsaturated Carbonyl (Michael Acceptor) | Resulting 1,5-Dicarbonyl Product (after hydrolysis) |
| N,N-dimethylvinylamine | Methyl vinyl ketone | Heptane-2,6-dione |
| 1-(morpholino)cyclohex-1-ene | Acrylonitrile | 3-(2-oxocyclohexyl)propanenitrile |
| 1-(pyrrolidin-1-yl)cyclopent-1-ene | Ethyl acrylate | Ethyl 3-(2-oxocyclopentyl)propanoate |
Cycloaddition and Annulation Reactions
The inherent reactivity of the enamine double bond makes N,N-dialkylaminoethenyl species valuable partners in cycloaddition and annulation reactions, leading to the formation of various carbocyclic and heterocyclic systems. rudn.ru
Thermal and Metal-Catalyzed Cyclizations with Isocyanides
Enamines can participate in cycloaddition reactions with isocyanides to construct nitrogen-containing heterocycles. These reactions can be promoted either thermally or through the use of metal catalysts.
A significant application of the reaction between enamines and isocyanides is the synthesis of substituted pyrroles. One approach involves a [3+2] anionic cycloaddition. researchgate.net In this method, treatment of an enamine and an isocyanide with a strong base, such as potassium tert-butoxide, at low temperatures leads to the formation of 2,4-disubstituted pyrroles in good to excellent yields. researchgate.net
Metal-catalyzed pathways also provide efficient routes to pyrrole (B145914) derivatives. For instance, a gold(I)-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes proceeds through an enamine intermediate to furnish multi-substituted pyrroles. organic-chemistry.org Similarly, photocatalytic oxidative tandem cyclization represents a modern approach where the intermolecular dimerization of enamines can yield polysubstituted pyrroles without the need for external catalysts or additives. rsc.org
Examples of Pyrrole Synthesis from Enamines and Related Species:
| Reaction Type | Enamine/Precursor | Reagent | Catalyst/Conditions | Product |
| [3+2] Anionic Cycloaddition | Enaminone | Isocyanide | t-BuOK, 0°C | 2,4-disubstituted pyrrole researchgate.net |
| Photocatalytic Cyclization | Enamine | - | Visible Light | Polysubstituted pyrrole rsc.org |
| Gold-Catalyzed Cascade | α-Amino Ketone | Alkyne | Gold(I) catalyst | Substituted pyrrole organic-chemistry.org |
Electrocyclization to 1,4-Diaminonaphthalenes
The synthesis of naphthalene (B1677914) derivatives through electrocyclization reactions is a powerful tool in organic chemistry. rsc.org These reactions, which can be induced thermally or photochemically, involve the formation of a ring from a conjugated π-system. amanote.comlibretexts.orgreddit.com In the context of this compound and its N,N-dialkylaminoethenyl analogues, an electrocyclization pathway to 1,4-diaminonaphthalenes can be envisaged, although direct literature precedent for this specific transformation is scarce. The proposed pathway would likely involve the dimerization of the aminoethenyl species to form a hypothetical 1,4-di(dialkylamino)-1,3,5-hexatriene intermediate, which could then undergo a 6π-electrocyclization.
The stereochemistry of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which dictate whether the ring closure is conrotatory or disrotatory based on the number of π-electrons and the reaction conditions (thermal or photochemical). rsc.orgreddit.com For a 6π-electron system under thermal conditions, a disrotatory ring closure is expected. reddit.com Subsequent oxidation of the resulting dihydronaphthalene would lead to the aromatic 1,4-diaminonaphthalene. While the direct synthesis of poly(1,4-diaminonaphthalene) from 1,4-diaminonaphthalene monomer via oxidative polymerization has been reported, the initial formation of the monomer from acyclic precursors like this compound via electrocyclization remains a topic for further investigation. youtube.com
Palladium- and Rhodium-Mediated Cyclization of (2-Aminoethenyl)carbene Complexes
Palladium- and rhodium-catalyzed cyclization reactions are pivotal in the synthesis of complex cyclic and heterocyclic molecules. amanote.comnih.gov The involvement of metal-carbene complexes as intermediates offers a versatile platform for constructing intricate molecular architectures. For a hypothetical (2-aminoethenyl)carbene complex of palladium or rhodium, several cyclization pathways can be proposed based on the known reactivity of related systems.
Palladium-Mediated Cyclization: Palladium-catalyzed intramolecular cyclization of unsaturated systems is a well-established methodology. amanote.com In the case of a (2-aminoethenyl)carbene palladium complex, an intramolecular insertion of the carbene into a C-H or C-X bond of a suitably positioned group could lead to the formation of various cyclic structures. The presence of the amino group could influence the regioselectivity and stereoselectivity of the cyclization through electronic effects or by acting as a directing group. Dearomative cyclization processes mediated by palladium have also been reported, suggesting another potential reaction pathway. rsc.org
Rhodium-Mediated Cyclization: Rhodium(II) carboxylates are particularly effective in catalyzing reactions of diazo compounds to form rhodium-carbene intermediates. These reactive species can undergo a variety of transformations, including cyclopropanation, C-H insertion, and cycloaddition reactions. nih.gov A rhodium carbene complex bearing a 2-aminoethenyl substituent could participate in intramolecular reactions, such as the insertion of the carbene into a C-H bond of the aminoalkyl group or the ethenyl backbone, to afford nitrogen-containing heterocycles. The composition and oxidation state of the rhodium catalyst, as well as the solvent, can significantly influence the outcome of these cyclization reactions. nih.gov
| Catalyst System | Proposed Intermediate | Potential Product(s) | Plausible Mechanism |
| Palladium(II) Acetate / Ligand | (2-Aminoethenyl)carbene-Pd(II) complex | Substituted indoles, quinolines, or other N-heterocycles | Intramolecular C-H activation and carbene insertion |
| Dirhodium(II) Tetraacetate | (2-Aminoethenyl)carbene-Rh(II) complex | Cyclopropanated amines, azetidines, pyrrolidines | Intramolecular cyclopropanation or C-H insertion |
Cascade Reactions for Complex Molecular Architectures
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation from a simple starting material. makingmolecules.commasterorganicchemistry.com this compound and its analogues represent valuable building blocks for the design of cascade reactions leading to complex molecular architectures, owing to the presence of multiple reactive sites. eurjchem.com
The enamine moiety in these compounds can act as a potent nucleophile, initiating a cascade through Michael addition to an α,β-unsaturated system. makingmolecules.comnih.gov This initial step can be followed by a series of intramolecular cyclizations, condensations, or rearrangements to rapidly build up molecular complexity. For instance, a three-component cascade reaction involving a cyclic ketone, an arylamine, and a suitable Michael acceptor can lead to the formation of complex tetrahydroindoles through a cooperative enamine-Brønsted acid catalysis mechanism. nih.gov
Furthermore, photochemical transformations offer another avenue for initiating cascade reactions. The input of light energy can generate highly reactive excited states, enabling the formation of unique and strained polycyclic scaffolds that are not accessible through thermal methods. nih.gov A photochemically induced cyclization of an aminoethenyl derivative could be the first step in a cascade leading to the synthesis of complex natural product-like molecules.
| Initiating Step | Key Intermediate | Subsequent Reactions in Cascade | Final Molecular Architecture |
| Michael Addition | Enamine adduct | Intramolecular aldol (B89426) condensation, cyclization | Polycyclic fused or spiro systems |
| Pericyclic Reaction | Cycloadduct | Rearrangement, further cyclization | Complex heterocyclic frameworks |
| Photochemical Excitation | Excited state enamine | Intramolecular [2+2] cycloaddition, ring-opening | Strained polycyclic systems |
Transformations Involving Carbon-Carbon Double Bond Additions
Addition of Amines Across Unsaturated Bonds in Metal Complexes
The coordination of an unsaturated organic molecule to a metal center can significantly alter its reactivity, often making it more susceptible to nucleophilic attack. youtube.comopenochem.org The addition of amines to coordinated alkenes, alkynes, or allenes is a key step in many catalytic processes for the synthesis of nitrogen-containing compounds. In such reactions, the metal activates the unsaturated ligand, facilitating the nucleophilic attack of the amine. openochem.org
The regioselectivity and stereoselectivity of the amine addition are influenced by several factors, including the nature of the metal, its oxidation state, the other ligands in the coordination sphere, and the structure of both the unsaturated substrate and the amine. researchgate.net For instance, in palladium(II) complexes, nucleophilic attack often occurs at the more substituted carbon of a coordinated olefin, and the addition is typically anti to the metal. researchgate.net
This type of transformation is fundamental to a variety of catalytic reactions, including hydroamination, where an amine is added across a carbon-carbon double or triple bond. While direct examples involving this compound as the coordinated ligand are not prevalent in the literature, its structural motifs suggest potential for such reactivity.
Ring-Opening Reactions of Pyranylidene Complexes by Aminolysis
The reactivity of pyrylium (B1242799) salts can be extended to their metal complexes. A hypothetical pyranylidene-metal complex could undergo a similar aminolysis reaction upon treatment with an amine like this compound. The coordination to the metal could modulate the electrophilicity of the pyran ring and influence the regioselectivity of the initial nucleophilic attack. The reaction of substituted 2H-furo[3,2-b]pyran-2-ones with aliphatic amines has been shown to lead to products with an exocyclic enamine moiety, demonstrating the feasibility of such ring-opening and functionalization reactions. beilstein-journals.org
| Pyrylium Salt Derivative | Amine Nucleophile | Key Intermediate | Final Product |
| 2,4,6-Triphenylpyrylium salt | Primary amine | 5-Amino-2,4-pentadienal derivative | 1-Alkyl-2,4,6-triphenylpyridinium salt |
| Substituted 2H-furo[3,2-b]pyran-2-one | Aliphatic amine | Ring-opened furanone with enamine | 2H-furo[3,2-b]pyran-2,7(3H)-dione with exocyclic enamine |
Investigations of Nitrogen Atom Reactivity
The reactivity of this compound is largely dictated by the electronic properties of the enamine functional group. Enamines are characterized by the delocalization of the nitrogen lone pair electrons into the π-system of the carbon-carbon double bond. makingmolecules.comnih.govacs.orgyoutube.com This delocalization has several important consequences for the reactivity of both the nitrogen atom and the carbon atoms of the ethenyl backbone. makingmolecules.comnih.govacs.orgyoutube.com
The nitrogen lone pair's participation in resonance makes the β-carbon of the enamine nucleophilic, which is a cornerstone of enamine chemistry. nih.govacs.org However, this delocalization also reduces the basicity of the nitrogen atom compared to a simple dialkylamine. masterorganicchemistry.com Spectroscopic studies, such as UV photoelectron spectroscopy, combined with computational methods like Density Functional Theory (DFT), can provide quantitative insights into the extent of this delocalization and its effect on the electronic structure. nih.gov
Computational studies on simple enamines have shown that while the β-carbon is the site of highest nucleophilicity, the nitrogen atom can still participate in reactions, particularly with hard electrophiles. acs.org The competition between N-protonation and C-protonation is a key aspect of enamine reactivity, with C-protonation often being kinetically favored and leading to the formation of an iminium ion, which is a crucial intermediate in the hydrolysis of enamines back to carbonyl compounds. masterorganicchemistry.comyoutube.com The specific environment, including the solvent and the nature of the electrophile, can influence the site of attack. acs.org
| Property | Observation | Consequence for Reactivity |
| Nitrogen Lone Pair Delocalization | The lone pair on the nitrogen atom is delocalized into the C=C π-system. makingmolecules.comnih.govacs.orgyoutube.com | Increases the nucleophilicity of the β-carbon; decreases the basicity of the nitrogen atom. masterorganicchemistry.comnih.govacs.org |
| Basicity | The β-carbon is generally more basic (kinetically) than the nitrogen atom. masterorganicchemistry.comyoutube.com | Protonation or alkylation typically occurs at the β-carbon. masterorganicchemistry.com |
| Nucleophilicity | Enamines are more nucleophilic than enols but less so than enolates. acs.org | Can react with a wide range of electrophiles, including alkyl halides and Michael acceptors. nih.govacs.org |
N-Acylation of (2-Aminoethenyl)carbene Complexes
The N-acylation of aminocarbene complexes represents a fundamental transformation for the synthesis of (acylamino)carbene complexes. While the direct acylation of a pre-formed (2-aminoethenyl)carbene complex is a plausible synthetic route, the literature more commonly describes the synthesis of (acylamino)carbene complexes through alternative pathways, such as the reaction of metal carbonyls with acylated amino ligands. Nevertheless, the principles of reactivity of aminocarbene complexes provide a strong foundation for understanding their potential for N-acylation.
Fischer carbene complexes, characterized by a metal in a low oxidation state and π-acceptor ligands like carbon monoxide, possess an electrophilic carbene carbon atom. baranlab.orgwordpress.com This electrophilicity is a consequence of the electron-withdrawing nature of the metal carbonyl fragment. The presence of a heteroatom substituent, such as nitrogen in an aminocarbene, stabilizes the carbene through π-donation. In the case of (2-aminoethenyl)carbene complexes, the nitrogen atom of the amino group can act as a nucleophilic center, susceptible to attack by acylating agents.
The general mechanism for the N-acylation would involve the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbon of an acylating agent (e.g., an acyl chloride or anhydride). This would be followed by the elimination of a leaving group to afford the N-acylated carbene complex.
Table 1: Plausible Reaction Parameters for N-Acylation of (2-Aminoethenyl)carbene Complexes
| Parameter | Description |
| Substrate | (E)-[(CO)5M=C(H)C(H)=N(CH3)2] (M = Cr, W) |
| Acylating Agent | Acyl chlorides (RCOCl), Acyl anhydrides ((RCO)2O) |
| Solvent | Aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (CH2Cl2) |
| Temperature | Typically low to ambient temperatures to control reactivity |
| Additives | A non-nucleophilic base (e.g., triethylamine, pyridine) may be used to scavenge the acid byproduct. |
Detailed research on the synthesis, structure, and reactivity of (acylamino)carbene complexes has provided significant insights. acs.org These studies often involve the construction of the acylamino functionality prior to or during the formation of the carbene complex itself. However, the established reactivity patterns of aminocarbenes strongly suggest that direct N-acylation is a feasible transformation.
Substitution Reactions of Amino Groups in Allenylidene Complexes
Metal allenylidene complexes are characterized by a linear M=C=C=C moiety and exhibit distinct reactivity at the α- and γ-carbon atoms of the allenylidene chain, which are susceptible to nucleophilic attack. acs.org The distribution of charge in the allenylidene ligand, influenced by the metal center and other ligands, dictates the regioselectivity of nucleophilic additions. Theoretical calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has significant contributions from the Cα and Cγ atoms, making them the primary sites for nucleophilic attack. acs.org
The substitution of an amino group in an amino-substituted allenylidene complex is a reaction that can be understood within the framework of nucleophilic addition-elimination pathways. While direct substitution of the amino group itself might be challenging due to its generally poor leaving group character, related reactions involving nucleophilic attack on the allenylidene chain can lead to structures where the original amino-substituted part of the ligand is modified or replaced.
For instance, the reaction of a diaminoallenylidene complex with a nucleophile can lead to the formation of an alkenyl(amino)allenylidene complex. acs.org In a sequential reaction, treatment of a metal carbonyl complex with a lithium acetylide bearing a triaminosubstituted terminus, followed by reaction with a Lewis acid, can yield diaminoallenylidene complexes of the type [(CO)5M=C=C=C(NMe2)2]. acs.org These complexes can then react with nucleophiles like dimethylamine (B145610) (HNMe2) to afford alkenyl(amino)allenylidene complexes.
Table 2: Representative Nucleophilic Addition to a Diamino-Substituted Allenylidene Complex
| Reactant | Nucleophile | Product | Reference |
| [(CO)5M=C=C=C=C(NMe2)2] (M = Cr, W) | HNMe2 | [(CO)5M=C=C=C(NMe2)C(H)=C(NMe2)2] | acs.org |
The mechanism of this transformation involves the nucleophilic attack of the amine on the cumulenic chain. The regioselectivity of this attack is a key aspect of the reaction's mechanistic pathway. The stability of the resulting product is comparable to that of the starting diaminoallenylidene complexes. acs.org
Further studies on the reactivity of allenylidene complexes with various nucleophiles, including P-donor ligands, have shown that the outcome of the reaction—yielding either alkynyl or allenyl complexes—is dependent on the reaction conditions and the nature of the nucleophile. acs.org These findings underscore the versatile reactivity of the allenylidene ligand and provide a basis for predicting the behavior of amino-substituted analogues in the presence of nucleophiles.
Strategic Applications of E 2 Aminoethenyl Dimethylamine in Advanced Organic Synthesis
As a Versatile Nucleophilic Synthon
The inherent nucleophilicity of [(E)-2-Aminoethenyl]dimethylamine and related vinylogous amidines makes them valuable synthons in carbon-carbon and carbon-heteroatom bond-forming reactions. The dimethylamino group acts as a potent nucleophile, enabling reactions such as alkylations, which are fundamental for building more complex molecular architectures. This reactivity is pivotal for its role as a building block in the synthesis of a variety of organic compounds.
The nucleophilic character of the enamine moiety is central to its synthetic utility. For instance, enamines, which share structural similarities, are known to undergo Michael additions to α,β-unsaturated carbonyl compounds. This reactivity allows for the formation of new carbon-carbon bonds and the construction of elaborate molecular frameworks. The versatility of these synthons is further demonstrated by their ability to react with a wide range of electrophiles, leading to a diverse array of functionalized products.
Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and materials science. nih.gov this compound and its structural analogs are key precursors in the synthesis of several important classes of these compounds.
Pyrroles and Pyrimidinylidene Systems
Pyrroles: The synthesis of pyrrole (B145914) derivatives, a common motif in biologically active molecules, can be achieved using precursors structurally related to this compound. nih.gov A notable method involves the coupling of enyne-imines with Fischer carbene complexes, where N,N-dimethylhydrazones give the highest yields of the desired alkenylpyrrole products. nih.gov The proposed mechanism involves an initial alkyne insertion followed by the nucleophilic attack of the imine nitrogen on the resulting alkenylcarbene complex. nih.gov Another approach involves the 1,4-addition of chelated glycine (B1666218) ester enolates to alkynyl Fischer carbene complexes, which initiates a domino reaction leading to 2,3-disubstituted pyrroles. acs.org Furthermore, multicomponent reactions involving vicinal tricarbonyl compounds, enamines, and various nucleophiles provide a direct route to highly functionalized pyrroles. rsc.org
Pyrimidinylidene Systems: The vinylogous amidine structure is fundamental to the synthesis of pyrimidine (B1678525) derivatives. These reactions often proceed through a [3+3] annulation of an amidine with an α,β-unsaturated ketone to form a dihydropyrimidine (B8664642) intermediate. rsc.org This intermediate can then be oxidized to the aromatic pyrimidine. Various methods have been developed for this transformation, including the use of in situ generated enamines from ketones, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org
| Precursors | Reagents | Product | Yield |
| Enyne-N,N-dimethylhydrazones | Fischer Carbene Complexes | Alkenylpyrroles | Good |
| Chelated Glycine Ester Enolates | Alkynyl Fischer Carbene Complexes | 2,3-Disubstituted Pyrroles | Moderate to Good |
| Vicinal Tricarbonyls, Enamines, Nucleophiles | B(C6F5)3 | 5α-Functionalized Pyrroles | Good to Excellent |
| Amidines, α,β-Unsaturated Ketones | Metal-free, Visible Light | Polysubstituted Pyrimidines | Good |
Quinoline (B57606) and Oxazaphosphorine Frameworks
Quinolines: Quinolines, another important class of N-heterocycles with significant biological activity, can be synthesized from enamine precursors. nih.gov One-pot tandem reactions are particularly efficient. For example, the Michael addition of an amine to a (Z)-β-chlorovinyl ketone followed by an intramolecular N-arylation catalyzed by palladium yields quinolin-4(1H)-ones in good to excellent yields. organic-chemistry.org Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes also provide a straightforward route to various quinoline derivatives. rsc.org Additionally, the recyclization of 3-formylchromone with anilines, mediated by TMSCl, affords 3-(2-hydroxybenzoyl)quinolines. enamine.net
Oxazaphosphorine Frameworks: While direct synthesis of oxazaphosphorine frameworks using this compound is less commonly reported, the reactivity of the enamine moiety is suggestive of its potential in this area. The synthesis of related phosphorus-containing heterocycles often involves the reaction of nucleophilic nitrogen and oxygen species with phosphorus electrophiles. The structural elements of this compound could, in principle, be incorporated into strategies for constructing such rings.
| Precursor | Key Reaction | Catalyst/Reagent | Product |
| (Z)-β-Chlorovinyl Ketones, Amines | Michael Addition, Intramolecular N-Arylation | Palladium | Quinolin-4(1H)-ones |
| Enaminones, 2-Halobenzaldehydes | Domino Aldol (B89426), C-N Formation, Elimination | Copper | Quinolines |
| 3-Formylchromone, Anilines | Recyclization | TMSCl | 3-(2-hydroxybenzoyl)quinolines |
Intermediacy in Complex Molecular Construction
The reactivity of this compound and related structures extends to their involvement as intermediates in reactions with organometallic complexes, leading to the formation of complex molecular architectures.
Fischer Carbene Complexes as Chemical Multitalents in Synthesis
Fischer carbene complexes are electrophilic at the carbene carbon and react with a variety of nucleophiles. wikipedia.orgwikipedia.org The reaction of alkoxy-substituted Fischer carbenes with primary or secondary amines leads to the substitution of the alkoxy group, forming aminocarbene complexes. nobelprize.org This transformation is analogous to the aminolysis of esters. nobelprize.org The resulting aminocarbene complexes are themselves versatile intermediates for the synthesis of nitrogen heterocycles. acs.org For instance, the reaction of alkenyl Fischer carbene complexes with imines can lead to 3-pyrroline (B95000) derivatives through a [3+2] cycloaddition. acs.org
The interaction of Fischer carbene complexes with enamines, which are structurally related to this compound, has also been explored. These reactions can proceed via a Michael-type 1,4-addition or a 1,2-addition to the carbene carbon, depending on the structure of the enamine, leading to the formation of cyclopentenone derivatives. uwindsor.ca
Allenylidene Complexes as Synthons for Functionalized Species
Allenylidene complexes, characterized by a metal-carbon double-double bond sequence (M=C=C=CR₂), are highly electrophilic at the α and γ carbons. acs.org They react with a range of nucleophiles, including amines, to generate new organometallic and organic products. acs.orgacs.org The nucleophilic addition of an amine to the γ-carbon of an allenylidene complex can lead to the formation of an alkynyl complex. acs.org This reactivity highlights the potential for this compound to act as a nucleophile in these transformations, leading to functionalized alkynyl or allenyl species. The development of catalytic reactions involving transition metal vinylidene and allenylidene intermediates has opened up new avenues in organic synthesis. nih.govacs.org
| Organometallic Complex | Reactant | Key Transformation | Resulting Structure |
| Fischer Carbene Complex | Amine | Nucleophilic Substitution | Aminocarbene Complex |
| Alkenyl Fischer Carbene Complex | Imine | [3+2] Cycloaddition | 3-Pyrroline |
| Alkenyl Fischer Carbene Complex | Enamine | Michael Addition or 1,2-Addition | Cyclopentenone |
| Allenylidene Complex | Amine | Nucleophilic Addition | Alkynyl or Allenyl Complex |
Utility in Fragment Coupling and Functional Group Interconversions
The unique structural characteristics of this compound, featuring a primary amine, a dimethylamino group, and a reactive carbon-carbon double bond, render it a versatile and valuable building block in advanced organic synthesis. Its application extends to sophisticated fragment coupling strategies and facile functional group interconversions, enabling the construction of complex molecular architectures, particularly a diverse range of heterocyclic compounds. The inherent reactivity of this vinylogous amidine allows it to participate in a variety of transformations, acting as a flexible synthon for the introduction of nitrogen-containing moieties.
The concept of vinylogy is central to understanding the reactivity of this compound. beilstein-journals.orgnih.gov The electronic effects of the amino groups are transmitted through the conjugated π-system of the double bond, influencing the nucleophilicity and electrophilicity at different positions within the molecule. beilstein-journals.orgnih.gov This property is pivotal in its utility for coupling with various molecular fragments and for undergoing selective functional group transformations.
Fragment Coupling via Cyclization and Condensation Reactions
A primary application of this compound in fragment coupling lies in its role as a precursor for the synthesis of a wide array of heterocyclic systems. These reactions often proceed through cascade or domino sequences, where the initial interaction with a coupling partner triggers a series of intramolecular events, leading to the formation of complex ring structures. This approach is highly efficient as it allows for the construction of multiple chemical bonds in a single synthetic operation.
The dimethylamino group in this compound serves as an excellent leaving group, facilitating cyclization reactions following initial nucleophilic attack by the primary amine or the β-carbon of the enamine system. This reactivity is harnessed in the synthesis of various nitrogen-containing heterocycles.
Table 1: Synthesis of Heterocycles via Fragment Coupling with this compound Analogs
| Heterocyclic Product | Coupling Partner | Reaction Conditions | Yield (%) | Reference |
| Substituted Pyridines | α,β-Unsaturated Ketones | Michael Addition followed by Cyclization | 60-85 | researchgate.net |
| Fused Pyrimidines | Isothiocyanates | Condensation/Cyclization | 70-90 | nih.gov |
| Pyrrole Derivatives | α-Haloketones | Hantzsch-type Synthesis | 65-80 | nih.gov |
| Spiro Heterocycles | Barbituric Acids | Knoevenagel/Cyclization | 36-70 | beilstein-journals.org |
Note: The data presented in this table is based on reactions with structurally similar vinylogous amidines and enamines, illustrating the potential synthetic pathways for this compound.
For instance, in reactions with α,β-unsaturated ketones, the primary amino group of a vinylogous amidine can act as a nucleophile in a Michael addition. The resulting intermediate can then undergo an intramolecular condensation and elimination of dimethylamine (B145610) to afford substituted pyridines. researchgate.net Similarly, condensation with isothiocyanates can lead to the formation of pyrimidine derivatives through a cyclization pathway involving the elimination of dimethylamine. nih.gov
Functional Group Interconversions
The chemical versatility of this compound also extends to various functional group interconversions, allowing for the strategic modification of its structure to access a broader range of synthetic intermediates. These transformations can target the primary amino group, the dimethylamino group, or the enamine double bond.
One of the key functional group interconversions is transamination . The dimethylamino group can be displaced by other primary or secondary amines, providing a facile route to a variety of substituted vinylogous amidines. nih.gov This reaction is particularly useful for diversifying the substitution pattern of the final products in a synthetic sequence.
Table 2: Representative Functional Group Interconversions of Vinylogous Amidines
| Starting Material | Reagent | Product | Transformation Type | Reference |
| Vinylogous Amidine | Primary Amine (R-NH₂) | N-Substituted Vinylogous Amidine | Transamination | nih.gov |
| Vinylogous Amidine | H₂O / Acid | β-Ketoamine | Hydrolysis | nih.gov |
| Enamine | Alkyl Halide | α-Alkylated Ketone (after hydrolysis) | Alkylation | nih.gov |
| Enamine | Acyl Halide | β-Diketone (after hydrolysis) | Acylation | nih.gov |
Note: This table showcases typical transformations of vinylogous amidines and enamines, which are applicable to this compound.
Furthermore, the enamine moiety can be hydrolyzed under acidic conditions to yield a β-ketoamine, effectively converting the enamine functionality into a carbonyl group. nih.gov This transformation is valuable for introducing a ketone functionality at a specific position in a molecule.
The nucleophilic character of the β-carbon of the enamine system allows for reactions with various electrophiles. Alkylation and acylation reactions, for example, can introduce new carbon-carbon bonds. Subsequent hydrolysis of the resulting iminium salt intermediate regenerates a carbonyl group, leading to α-alkylated or α-acylated ketones, respectively. nih.gov These reactions highlight the role of the enamine as a masked enolate, offering a milder alternative for C-C bond formation.
Computational and Theoretical Chemical Investigations of E 2 Aminoethenyl Dimethylamine and Analogues
Quantum-Chemical Calculations for Electronic Structure Elucidation
Quantum-chemical calculations are fundamental to understanding the electronic nature of [(E)-2-Aminoethenyl]dimethylamine and its analogues. The structure of this molecule features a conjugated π-system, where the nitrogen lone pair from the dimethylamine (B145610) group acts as a powerful electron donor, significantly influencing the molecule's geometry and electronic properties. masterorganicchemistry.com This π-donation creates a resonance form with a negative charge on the terminal carbon, making the α-carbon nucleophilic. masterorganicchemistry.comoregonstate.edu
The hybridization of the nitrogen atom in enamines, and by extension in vinylogous amidines, is typically sp², resulting in a trigonal planar geometry that maximizes the overlap of the nitrogen's p-orbital with the π-system of the double bond. masterorganicchemistry.com Computational methods are used to calculate key electronic and structural parameters. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine molecular geometries, Mulliken effective charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net For instance, calculations on similar enamine systems show that steric and conjugation effects play a crucial role in their stability. acs.org
Different computational methods can yield varying results, and their accuracy is often benchmarked against experimental data. For enamine systems, it has been shown that functionals like M06-2X and MP2 calculations provide more accurate predictions for reaction energies compared to the more common B3LYP functional, especially when London dispersion forces are significant. nih.gov
Table 1: Calculated Electronic Properties of Model Enamine Systems This table presents representative data from computational studies on enamine analogues, illustrating the types of parameters elucidated through quantum-chemical calculations.
| Property | Computational Method | System | Calculated Value | Reference |
| Stability (ΔG) | M06-2X/6-311+G(d,p) | Enamine from Phenylacetaldehyde | More stable than from Propionaldehyde | acs.org |
| Stability (ΔG) | M06-2X/6-311+G(d,p) | Enamine from α-branched Carbonyl | Less stable than from simple aldehydes | acs.org |
| Reaction Energy (ΔG°) | CCSD(T)/6-31+G(d) | Enamine Formation | Close to experimental values | nih.gov |
| C-H Bond Dissociation Energy (BDE) | DFT | Enamine Radical Cations | 30-40 kcal/mol lower than parent enamines | acs.org |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational tool for investigating the intricate details of chemical reaction mechanisms, including those involving this compound and related enamines. DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. researchgate.net
For example, DFT studies have been instrumental in elucidating the mechanism of enamine formation. The process generally involves the protonation of the carbonyl, addition of the secondary amine, deprotonation, protonation of the hydroxyl group, and finally elimination of water (often summarized by the mnemonic PADPED). masterorganicchemistry.com The rate-determining step is typically the dehydration step to form the C=N bond, which is why acid catalysis is often required. masterorganicchemistry.com DFT calculations can model the thermodynamic profiles of these pathways, confirming that the final dehydration is often the most thermodynamically unfavorable step and thus rate-limiting. researchgate.net
Furthermore, DFT is used to study the subsequent reactions of enamines, such as alkylation and Michael additions. masterorganicchemistry.com Calculations can explain the high nucleophilicity of the α-carbon, which attacks electrophiles like alkyl halides in an SN2 reaction. masterorganicchemistry.com Studies on the gas-phase elimination of related compounds, such as 2-(dimethylamino)ethyl chloride, have used DFT to compare different possible mechanistic pathways, concluding that a four-centered cyclic transition state is favored over a mechanism involving anchimeric assistance (neighboring group participation) by the dimethylamino group. researchgate.net This was determined by comparing the calculated activation energy with experimental values. researchgate.net
Table 2: DFT Calculated Thermodynamic Data for Enamine Reaction Pathways This table showcases how DFT is used to calculate free energy changes for key mechanistic steps in reactions involving enamine analogues.
| Reaction Step | System/Substituent | Computational Method | Calculated Free Energy (ΔG) | Finding | Reference |
| Initiation | Enamine formation (3-OH substituent) | B3LYP/6-31G(d,p) | -4.8 kcal/mol | Most thermodynamically favorable step | researchgate.net |
| Dehydration | Enamine formation | B3LYP/6-31G(d,p) | Thermodynamically unfavorable | Consistent with being the rate-determining step | researchgate.net |
| Elimination | 2-(Dimethylamino)ethyl chloride | B3LYP/6-31G(d,p) | Lower activation energy than ethyl chloride | TS stabilized by electron delocalization | researchgate.net |
Prediction of Reactivity and Selectivity through Theoretical Models
Theoretical models are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound and its analogues, computational chemistry helps rationalize and predict outcomes that might be difficult to determine experimentally.
The reactivity of enamines as carbon nucleophiles is a direct consequence of their electronic structure, which is well-described by theoretical models. masterorganicchemistry.comoregonstate.edu The electron-donating nitrogen atom increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to attack by electrophiles. acs.org
Theoretical models are also crucial for understanding and predicting stereoselectivity and regioselectivity. For instance, DFT calculations have been used to study the stability of E/Z isomers of enamines derived from α-alkoxyaldehydes. researchgate.netelsevierpure.com These studies can determine the subtle energy differences between isomers, which often agree well with experimental observations and are critical for understanding stereoselection in organocatalysis. researchgate.net In the synthesis of complex heterocyclic structures like pyrroles, theoretical models can explain the observed regioselectivity by examining the proposed mechanism, which may involve the isomerization of an E-vinylogous amide to a Z-isomer before cyclization. nih.gov
The choice of computational method is critical for accurate predictions. Different levels of theory, such as B3LYP, M06-2X, and MP2, can be compared to predict the stability of various enamine structures, taking into account factors like steric and electronic effects. nih.govacs.org
Table 3: Theoretical Predictions of Stability and Selectivity in Enamine Systems This table provides examples of how theoretical models are applied to predict the relative stability and formation of different isomers.
| Focus of Prediction | System | Computational Method | Key Prediction/Finding | Reference |
| Isomer Stability | E/Z-alkoxyenamines | DFT with NBO analysis | Explanation of the "cis effect" and relative stabilities | researchgate.net |
| Isomerization | Boronated Amidines | X-ray and NMR | E-isomers are formed selectively with secondary amines; primary amines give E/Z mixtures | mdpi.com |
| Conformational Preference | Glycine-amidine oligomers ("Peptidines") | Crystallography and Computational Studies | Strong preference for the trans (E) amidine geometry | rsc.org |
| Regioselectivity | Pyrrole (B145914) synthesis | Mechanistic Proposal | Cyclization occurs after isomerization of E-vinylogous amides to Z-isomers | nih.gov |
Molecular Dynamics Simulations and Coarse-Grained Modeling of Related Aminoethenyl Systems
While quantum-chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of every atom in a system based on a force field that describes the interatomic interactions. nih.gov This allows for the investigation of conformational fluctuations, solvent effects, and the dynamic behavior of molecules in the liquid phase. nih.govscispace.com
For systems related to this compound, MD simulations can be particularly insightful. For example, a comparative MD study of pure liquid ethylene (B1197577) glycol, ethylenediamine, and 2-aminoethanol—molecules that share structural motifs with the target compound—was performed to understand their local structure. scispace.com Such simulations involve testing different force fields (like OPLS-based models) and molecular representations against experimental data (e.g., heats of vaporization) to ensure the model's accuracy. scispace.com The simulations can then reveal properties like dihedral angle distributions and the relative populations of different rotational isomers in the liquid state. scispace.com
MD simulations are also used to study highly crowded systems, mimicking conditions inside a biological cell, which can alter the thermodynamic properties of molecules. nih.gov By running simulations for extended periods (up to microseconds), statistically converged estimates of parameters like density, viscosity, and dielectric increments can be obtained and compared with experimental results. nih.gov These simulations are crucial for refining force fields and understanding intermolecular interactions, such as salt bridges and aliphatic or aromatic interactions, in complex environments. nih.govresearchgate.netresearchgate.net While coarse-grained models, which simplify molecular representations to study larger systems over longer timescales, are a powerful tool, specific applications to simple aminoethenyl systems are less common than all-atom MD simulations.
Table 4: Applications of Molecular Dynamics Simulations to Related Systems This table highlights the scope and findings of MD simulations on molecules structurally related to this compound.
| System Studied | Simulation Type | Force Field | Key Properties Investigated | Reference |
| Ethylenediamine, 2-Aminoethanol | All-atom MD | OPLS-based | Local structure, dihedral angle distributions, heats of vaporization, self-diffusion coefficients | scispace.com |
| Aqueous Amino Acid Solutions | All-atom MD | Various (e.g., Amber ff99SB) | Effect of concentration on density, viscosity, dielectric increments, and interaction thermodynamics | nih.gov |
| General Biomolecular Systems | All-atom MD | GROMACS, AMBER, CHARMM | Conformational fluctuations, protein stability, dynamic behavior of water and ions | nih.govresearchgate.netresearchgate.net |
Future Research Trajectories and Unresolved Challenges in E 2 Aminoethenyl Dimethylamine Research
Development of Greener and More Sustainable Synthetic Routes
A primary challenge in modern chemistry is the development of environmentally benign synthetic methods. For [(E)-2-Aminoethenyl]dimethylamine, this involves moving away from traditional condensation reactions that may use harsh catalysts and produce significant waste. Future research is focused on several key areas to improve the sustainability of its synthesis.
One promising approach is the adoption of atom-economical reactions . jocpr.com Atom economy is a principle that aims to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. numberanalytics.com For enamine synthesis, this could involve catalytic additions to alkynes or allenes that incorporate all atoms of the starting materials into the desired enamine product. numberanalytics.comorganic-chemistry.org For instance, the hydroamination of alkynes, where an amine is added across a carbon-carbon triple bond, represents a highly atom-economical route to enamines. organic-chemistry.org
Another key area is the use of greener solvents and catalysts . tandfonline.com Research is exploring the use of water, ionic liquids, or solvent-free conditions to reduce the environmental impact of enamine synthesis. tandfonline.comtandfonline.com Additionally, the development of recyclable and non-toxic catalysts, such as organocatalysts or earth-abundant metal catalysts, is a major goal. mdpi.com For example, the use of microporous zeolites as catalysts in the synthesis of related compounds has been explored as a green alternative. researchgate.net
Recent research has also demonstrated the potential for synthesizing enamines directly from carbon dioxide, a renewable and abundant C1 source. nih.gov This innovative approach, coupled with the use of benign catalytic systems, represents a significant step towards a truly sustainable synthesis of these valuable intermediates. nih.gov
A comparative look at traditional versus greener synthetic approaches highlights the potential for improvement:
| Feature | Traditional Synthesis (e.g., Condensation) | Greener Synthetic Routes |
| Atom Economy | Often moderate, with the elimination of water or other small molecules. wikipedia.org | High, with addition reactions incorporating all atoms. numberanalytics.com |
| Solvents | Often uses volatile organic compounds (VOCs). | Explores water, ionic liquids, or solvent-free conditions. tandfonline.comtandfonline.com |
| Catalysts | May involve strong acids or heavy metals. | Focuses on recyclable organocatalysts or earth-abundant metals. mdpi.com |
| Waste Generation | Can produce significant byproducts and catalyst waste. | Minimized through atom economy and catalyst recycling. jocpr.com |
Exploration of Novel Reactivity Patterns and Transformation Pathways
While the nucleophilic character of the β-carbon of enamines is well-established, there is still much to discover about the reactivity of this compound. jst.go.jp Future research will likely focus on uncovering new reaction pathways and expanding the synthetic utility of this compound.
One area of interest is the exploration of umpolung reactivity , where the normal polarity of the enamine is reversed. jst.go.jp By using specific reagents, the β-carbon can be made electrophilic, opening up new avenues for bond formation. jst.go.jp This has been demonstrated with related N-alkoxyenamines, allowing for reactions with nucleophiles. jst.go.jp
The development of novel cycloaddition reactions is another promising direction. While enamines are known to participate in some cycloadditions, exploring their reactivity with a wider range of dienophiles and dipolarophiles could lead to the synthesis of complex heterocyclic structures. researchgate.net Additionally, the oxidative coupling of enamines with other nucleophiles, such as enol silanes, offers a pathway to construct new carbon-carbon bonds. wikipedia.org
Furthermore, the reactivity of enamine radical cations, formed through single-electron transfer (SET) processes, is a burgeoning field. chinesechemsoc.orgjiaolei.group These highly reactive intermediates can participate in a variety of transformations that are not accessible through traditional two-electron pathways. chinesechemsoc.org Understanding and controlling the reactivity of these radical species will be a key challenge and a significant opportunity for future research. chinesechemsoc.orgjiaolei.group
Some emerging areas of reactivity for enamines include:
Umpolung Reactions: Reversing the polarity of the enamine to enable reactions with nucleophiles. jst.go.jp
Novel Cycloadditions: Expanding the scope of cycloaddition reactions to access new heterocyclic systems. researchgate.net
Oxidative Couplings: Forming new carbon-carbon bonds through the oxidative coupling of enamines with other nucleophiles. wikipedia.org
Radical Reactions: Harnessing the reactivity of enamine radical cations for novel transformations. chinesechemsoc.orgjiaolei.group
Expanding Stereochemical Control to New Reaction Classes
The ability to control stereochemistry is paramount in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. numberanalytics.com While asymmetric enamine catalysis has become a powerful tool, significant challenges and opportunities remain, especially concerning the specific compound this compound. mdpi.comacs.org
A major focus of future research will be to expand the principles of asymmetric catalysis to a broader range of reactions involving enamines. This includes developing new chiral catalysts—both small organic molecules and metal complexes—that can effectively control the stereochemical outcome of reactions such as Michael additions, alkylations, and aldol-type reactions. mdpi.comacs.orgresearchgate.net The use of chiral secondary amines to form enantiomerically enriched enamines is a key strategy in this endeavor. numberanalytics.com
Researchers are also investigating the use of bifunctional catalysts that can activate both the enamine and the electrophile, leading to highly organized transition states and excellent stereocontrol. mdpi.com Hydrogen bonding interactions within the transition state, for example, can play a crucial role in dictating the stereochemical outcome. mdpi.com
A significant challenge lies in achieving high levels of stereocontrol in reactions that form quaternary stereocenters. These sterically congested centers are difficult to construct, and developing catalytic methods to access them enantioselectively would be a major breakthrough.
Key research goals in this area include:
Development of new chiral catalysts for a wider range of enamine reactions. mdpi.comacs.org
Exploration of bifunctional catalysis to achieve higher levels of stereocontrol. mdpi.com
Methods for the enantioselective formation of quaternary stereocenters.
Application of these methods to the total synthesis of complex natural products. numberanalytics.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of enamine chemistry with modern technologies like flow chemistry and automated synthesis holds immense potential for accelerating drug discovery and process development. enamine.netsigmaaldrich.com These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to rapidly screen reaction conditions. sigmaaldrich.com
Flow chemistry , where reactions are carried out in a continuous stream rather than in a flask, is particularly well-suited for many enamine reactions. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities. Furthermore, the in-line purification of products can streamline the synthetic process.
Automated synthesis platforms , often coupled with flow reactors, can be used to rapidly synthesize and screen libraries of enamine derivatives. enamine.netsigmaaldrich.com This high-throughput approach is invaluable in the early stages of drug discovery for identifying lead compounds. Companies like Enamine are already leveraging automated synthesis to create vast libraries of compounds for screening. enamine.netenamine.net
A significant challenge in this area is the development of robust and reliable methods for in-line analysis and purification. Real-time monitoring of reactions is crucial for optimizing conditions and ensuring product quality.
The potential benefits of integrating enamine chemistry with these platforms are summarized below:
| Technology | Advantages for Enamine Chemistry |
| Flow Chemistry | Improved safety, enhanced control over reaction parameters, easier scalability, potential for in-line purification. sigmaaldrich.com |
| Automated Synthesis | Rapid synthesis of compound libraries, high-throughput screening of reaction conditions, acceleration of drug discovery. enamine.netsigmaaldrich.com |
Advanced Spectroscopic Characterization and In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. nih.gov For enamine chemistry, this requires the use of advanced spectroscopic techniques to characterize reactive intermediates and monitor reactions in real-time. nih.govacs.org
A major challenge is the often low concentration and short lifetime of key intermediates, such as the enamines themselves and their subsequent reaction products. acs.orgnih.govIn situ NMR spectroscopy has emerged as a powerful tool for studying these elusive species. nih.govacs.org By carefully controlling reaction conditions, it is possible to detect and characterize intermediates, providing valuable insights into reaction pathways. nih.govacs.org Computational studies often complement these experimental observations to provide a more complete picture of the reaction mechanism. acs.orgnih.govresearchgate.net
Time-resolved electron paramagnetic resonance (EPR) spectroscopy is another advanced technique that is being used to study the transient radical intermediates involved in some enamine reactions. chinesechemsoc.orgjiaolei.group This has allowed for the direct observation of enamine radical cations, providing crucial information about their structure and reactivity. chinesechemsoc.orgjiaolei.group
Future research in this area will likely focus on the development of more sensitive and versatile spectroscopic techniques for studying enamine reactions. The combination of experimental and computational methods will continue to be essential for unraveling complex reaction mechanisms and guiding the development of new synthetic strategies. acs.orgnih.govresearchgate.net
Key spectroscopic techniques and their applications in enamine research:
| Spectroscopic Technique | Information Gained |
| In situ NMR Spectroscopy | Characterization of intermediates, elucidation of reaction pathways, determination of reaction kinetics. nih.govacs.orgnih.gov |
| Time-resolved EPR Spectroscopy | Detection and characterization of transient radical intermediates. chinesechemsoc.orgjiaolei.group |
| Computational Chemistry | Prediction of intermediate structures and transition states, complementing experimental data. acs.orgnih.govresearchgate.net |
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of [(E)-2-Aminoethenyl]dimethylamine and its derivatives?
To confirm the structure and purity of this compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify proton environments and carbon frameworks. For example, the dimethylamine group typically appears as a singlet in -NMR (~2.2–2.5 ppm) .
- Infrared (IR) Spectroscopy : Detect functional groups like N-H stretches (~3300 cm) and C-N vibrations (~1250 cm). QSPR studies on similar dimethylamine derivatives have utilized IR carbonyl frequencies to correlate electronic effects with reactivity .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS. Fragmentation patterns can reveal stability of the aminoethenyl moiety.
Q. How should this compound be handled to ensure stability during experiments?
Critical considerations include:
- Storage Conditions : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidative degradation. Evidence suggests dimethylamine derivatives degrade under prolonged exposure to light and oxygen .
- Temperature Control : Maintain temperatures below 4°C for long-term storage, as elevated temperatures accelerate decomposition .
- Solvent Compatibility : Use anhydrous solvents (e.g., THF, ethanol) to avoid hydrolysis. Aqueous solutions should be prepared fresh to minimize side reactions .
Advanced Research Questions
Q. What methodologies quantify the catalytic efficiency of this compound in hydrogen-release reactions?
To evaluate catalytic performance in dehydrogenation:
- Turnover Frequency (TOF) : Measure hydrogen gas evolution volumetrically or via gas chromatography. For example, Ru@Cellulose nanoparticles achieved a TOF of 122.56 mol H/(molh) in dimethylamine borane dehydrogenation, outperforming homogeneous catalysts .
- Kinetic Studies : Conduct time-resolved experiments at varying temperatures (e.g., 25–60°C) to determine activation energy using the Arrhenius equation. Substrate and catalyst concentrations should be systematically varied to establish rate laws .
- Poisoning Experiments : Introduce catalytic inhibitors (e.g., mercury) to distinguish homogeneous vs. heterogeneous mechanisms. Heterogeneous catalysts retain activity post-poisoning due to solid-phase active sites .
Q. How can QSPR/QSAR models predict the electronic effects of substituents on this compound derivatives?
Advanced approaches include:
- Hammett Equation Analysis : Correlate substituent electronic constants (σ, σ, σ) with experimental parameters like IR carbonyl frequencies. For N-[(dimethylamine)methyl] benzamides, σ values showed strong correlation with ν, indicating resonance effects dominate reactivity .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and identify reactive sites. Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior .
- Multivariate Regression : Combine electronic, steric, and lipophilic descriptors to build predictive models for biological activity (e.g., local anesthetic potency) .
Q. What kinetic models explain the thermal decomposition pathways of this compound under pyrolysis conditions?
For pyrolysis studies:
- Mechanistic Proposals : Hypothesize primary decomposition routes (e.g., C-N bond cleavage or retro-ene reactions) based on analogous dimethylamine compounds. For dimethylformamide (DMF), kinetic models incorporated radical chain mechanisms and validated them against ignition delay times .
- Experimental Validation : Use shock tube reactors or flow reactors to measure species profiles (via GC-MS or FTIR). Compare experimental data with simulated outputs from software like CHEMKIN .
- Sensitivity Analysis : Identify rate-limiting steps by perturbing individual reaction rate constants in the model .
Q. How do steric and electronic factors influence the coordination chemistry of this compound in metal complexes?
Methodologies include:
- X-ray Crystallography : Resolve crystal structures to determine bond lengths and angles between the ligand and metal centers. For example, dimethylamine ligands in Ru complexes exhibit κ-N coordination modes .
- Cyclic Voltammetry : Probe redox behavior of metal complexes. Electron-withdrawing substituents on the ligand can shift metal-centered redox potentials, altering catalytic activity .
- Spectroscopic Titrations : Monitor UV-Vis or NMR spectral changes during metal-ligand binding to calculate stability constants (K) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
